
2-(4-methylphenyl)sulfonyl-1-nitroguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)sulfonyl-1-nitroguanidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a 4-methylphenyl ring and a nitroguanidine moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with nitroguanidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methylphenyl)sulfonyl-1-nitroguanidine undergoes several types of chemical reactions, including:
Oxidation: The nitroguanidine moiety can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitroguanidine moiety.
Reduction: Amino derivatives of the compound.
Substitution: Substituted sulfonyl derivatives.
Applications De Recherche Scientifique
2-(4-methylphenyl)sulfonyl-1-nitroguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-methylphenyl)sulfonyl-1-nitroguanidine involves its interaction with specific molecular targets and pathways. The nitroguanidine moiety can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(4-methylphenyl)sulfonyl-1-nitroguanidine can be compared with other similar compounds such as:
4-methylsulfonylphenyl derivatives: These compounds share the sulfonyl group attached to a 4-methylphenyl ring but differ in the functional groups attached to the sulfonyl group.
Nitroguanidine derivatives: These compounds share the nitroguanidine moiety but differ in the substituents attached to the guanidine group.
The uniqueness of this compound lies in its combination of the sulfonyl and nitroguanidine groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
5465-99-6 |
|---|---|
Formule moléculaire |
C8H10N4O4S |
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
2-(4-methylphenyl)sulfonyl-1-nitroguanidine |
InChI |
InChI=1S/C8H10N4O4S/c1-6-2-4-7(5-3-6)17(15,16)11-8(9)10-12(13)14/h2-5H,1H3,(H3,9,10,11) |
Clé InChI |
WEMBZGRFZJFXLR-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/N[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


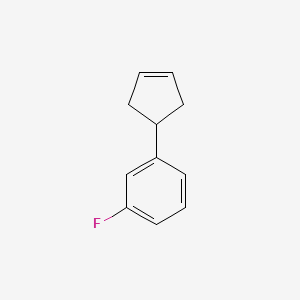
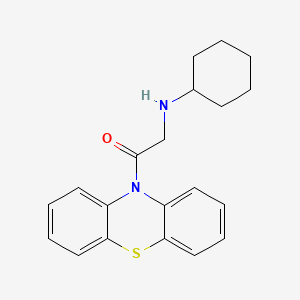

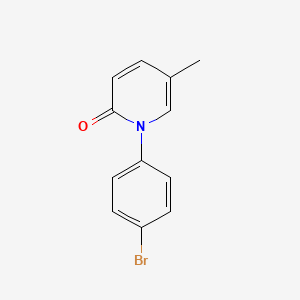
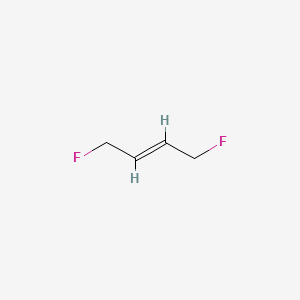

![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)


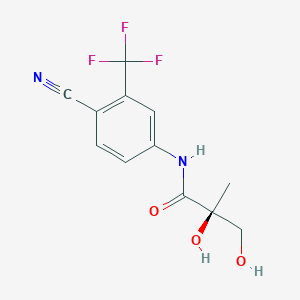

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)

